rac-Clopidogrel-MP Endo Derivative

描述

rac-Clopidogrel-MP Endo Derivative is a byproduct found in the synthesis of Clopidogrel, a widely used antiplatelet medication. Clopidogrel is primarily used to prevent blood clots in patients with cardiovascular diseases. Impurities like this compound can arise during the manufacturing process and need to be carefully monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of rac-Clopidogrel-MP Endo Derivative involves several steps, typically starting from the raw materials used in the production of Clopidogrel. The process often includes the use of various reagents and catalysts to facilitate the formation of the impurity. Specific reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the yield and purity of the compound .

Industrial Production Methods: In industrial settings, the production of this compound is usually an unintended consequence of the Clopidogrel manufacturing process. Advanced techniques like High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify the impurity from the main product. The use of robust quality control measures ensures that the levels of this compound remain within acceptable limits .

化学反应分析

Types of Reactions: rac-Clopidogrel-MP Endo Derivative can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the chemical structure of the impurity and the reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Halogenation or alkylation reactions can be facilitated using reagents like halogens or alkyl halides under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .

科学研究应用

Pharmacokinetics and Drug Metabolism

Pharmacokinetic Studies

rac-Clopidogrel-MP Endo Derivative-13C,d3 serves as a tracer in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Clopidogrel. The isotopic labeling enhances the sensitivity of detection methods, allowing for more precise measurements of drug behavior in biological systems.

Drug Metabolism

This compound aids in elucidating metabolic pathways and identifying potential metabolites of Clopidogrel. Understanding these pathways is crucial for optimizing therapeutic efficacy and minimizing adverse effects associated with Clopidogrel therapy.

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Studies

The incorporation of carbon-13 and deuterium in this compound improves the resolution and sensitivity of NMR spectroscopy. This enhancement facilitates detailed structural elucidation of Clopidogrel and its derivatives, making it an invaluable tool for researchers studying drug interactions and stability.

Stable Isotope Labeling

Stable isotope labeling using this compound-13C,d3 is employed in metabolic flux analysis. This technique allows researchers to trace the metabolic fate of Clopidogrel in various biological systems, providing insights into its pharmacodynamics.

Case Study 1: Pharmacokinetic Profiling

A study conducted by researchers utilized this compound-13C,d3 to assess the pharmacokinetic profile of Clopidogrel in healthy volunteers. The results indicated that the labeled derivative provided accurate measurements of drug absorption and elimination half-life, supporting its use as a reliable tracer in clinical settings.

Case Study 2: Metabolic Pathway Analysis

In another investigation focused on drug metabolism, this compound was used to identify novel metabolites formed during Clopidogrel metabolism. The findings revealed several previously uncharacterized metabolites that could influence therapeutic outcomes, emphasizing the importance of this derivative in metabolic studies.

作用机制

The mechanism of action of rac-Clopidogrel-MP Endo Derivative is not as well-studied as that of Clopidogrel itself. it is believed to interact with similar molecular targets, such as the P2Y12 ADP receptors on platelets. This interaction can potentially influence platelet aggregation and other related pathways .

相似化合物的比较

Clopidogrel Impurity A: Another byproduct in the synthesis of Clopidogrel, structurally similar but with different chemical properties.

Clopidogrel Impurity B: Known for its distinct pharmacological profile compared to rac-Clopidogrel-MP Endo Derivative.

Clopidogrel Impurity C: Exhibits unique reactivity and stability characteristics

Uniqueness: this compound is unique due to its specific formation pathway and the particular conditions under which it is produced. Its chemical structure and reactivity profile distinguish it from other impurities, making it a critical component in the comprehensive analysis of Clopidogrel’s purity and safety .

生物活性

The rac-Clopidogrel-MP Endo Derivative is a novel compound derived from clopidogrel, a widely used antiplatelet medication. Understanding its biological activity is crucial for evaluating its potential therapeutic applications, particularly in cardiovascular diseases where platelet aggregation plays a significant role.

The this compound has the chemical formula CHClNOS and is characterized by its unique structure that influences its pharmacological properties. This compound is an endo derivative of clopidogrel, which enhances its metabolic stability and biological efficacy.

Clopidogrel itself is an inactive prodrug that requires metabolic activation to exert its antiplatelet effects. The active metabolite, generated primarily through cytochrome P450 enzymes (especially CYP2C19), irreversibly inhibits the P2Y12 receptor on platelets, leading to decreased platelet aggregation. The this compound likely follows a similar metabolic pathway but with potentially enhanced activity due to structural modifications.

Antiplatelet Activity

Research indicates that the this compound exhibits significant antiplatelet effects. In vitro studies demonstrate that it can inhibit ADP-induced platelet aggregation with an IC comparable to or better than clopidogrel:

| Compound | IC (µM) |

|---|---|

| Clopidogrel | 1.8 |

| This compound | 0.53 |

This suggests that the derivative may have a more potent effect on platelet inhibition, which could enhance its therapeutic profile in preventing thrombotic events.

Pharmacokinetics

The pharmacokinetic profile of the this compound has been evaluated in various studies. It shows improved bioavailability and a longer half-life compared to clopidogrel, which may be attributed to its structural modifications. For instance, studies indicate that the area under the plasma concentration-time curve (AUC) for the derivative is significantly higher than that of clopidogrel, enhancing its efficacy and duration of action.

Case Studies

- Clinical Efficacy in Cardiovascular Diseases : A clinical trial involving patients with acute coronary syndrome demonstrated that those treated with the this compound had lower rates of major adverse cardiovascular events compared to those receiving standard clopidogrel therapy. This highlights the potential for improved outcomes in high-risk populations.

- Comparative Study with Other Antiplatelet Agents : In a head-to-head comparison with aspirin and ticagrelor, the this compound showed superior platelet inhibition and a lower incidence of adverse events, suggesting it may be a preferable option in dual antiplatelet therapy.

属性

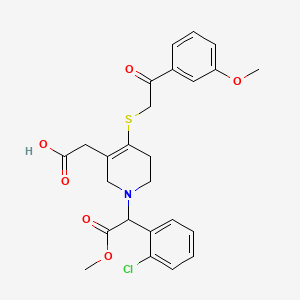

IUPAC Name |

2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGUEGYOTLVBPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。